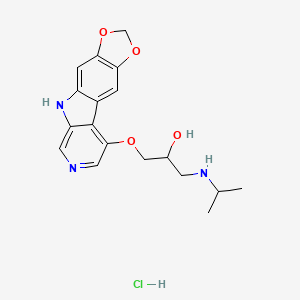

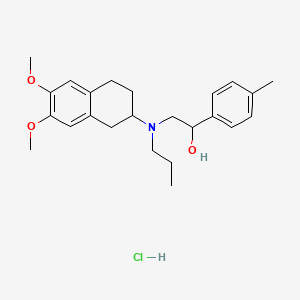

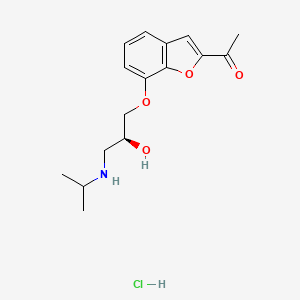

Befunolol hydrochloride, (S)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ベフノロール塩酸塩, (S)-は、内在性交感神経刺激作用を有するβ遮断薬です。主に開放隅角緑内障の治療に使用されます。ベフノロール塩酸塩はβアドレナリン受容体の部分アゴニストとして作用し、1983年に日本において、「ベンタス」の商標名で 、興和株式会社により発売されました。

製法

合成経路と反応条件

ベフノロール塩酸塩の合成は、オルトバニリンから始まります。オルトバニリンは、水酸化カリウムの存在下、クロロアセトンとの縮合反応により、2-アセチル-7-メトキシベンゾフランを生成します。この中間体は、臭化水素酸を用いて脱メチル化されます。 このベンゾフラン誘導体は、エピクロロヒドリンとイソプロピルアミンと反応して側鎖を付加し、ベフノロールが生成されます .

工業的製造方法

ベフノロール塩酸塩の工業的製造方法は、同様の合成経路を用いますが、大規模生産に最適化されています。 このプロセスには、高純度試薬と制御された反応条件を使用し、最終製品の均一性と品質を確保します .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of befunolol hydrochloride begins with ortho-vanillin, which undergoes a condensation reaction with chloroacetone in the presence of potassium hydroxide to form 2-acetyl-7-methoxybenzofuran. This intermediate is then demethylated using hydrobromic acid. The benzofuran derivative is reacted with epichlorohydrin and isopropylamine to add the sidechain, producing befunolol .

Industrial Production Methods

Industrial production methods for befunolol hydrochloride involve similar synthetic routes but are optimized for large-scale production. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反応の分析

反応の種類

ベフノロール塩酸塩は、次のような様々な化学反応を起こします。

酸化: この反応は特定の条件下で起こり、酸化誘導体の生成につながります。

還元: ベフノロール塩酸塩は、対応するアルコールに還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、酸化誘導体、還元アルコール、置換ベンゾフラン誘導体などがあります .

科学研究への応用

ベフノロール塩酸塩は、幅広い科学研究に適用されています。

化学: β遮断薬とその化学的性質に関する研究において、参照化合物として使用されます。

生物学: ベフノロール塩酸塩は、アドレナリン受容体とその生物学的システムにおける役割に関する研究に使用されます。

医学: この化合物は、緑内障やその他の眼病の治療効果について研究されています。

科学的研究の応用

Befunolol hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of beta blockers and their chemical properties.

Biology: Befunolol hydrochloride is used in research related to adrenergic receptors and their role in biological systems.

Medicine: The compound is studied for its therapeutic effects in managing glaucoma and other eye diseases.

Industry: Befunolol hydrochloride is used in the development of new pharmaceuticals and as a standard in quality control processes

作用機序

ベフノロール塩酸塩は、βアドレナリン受容体の部分アゴニストとして作用することにより、その効果を発揮します。この化合物はこれらの受容体に結合し、眼圧の低下につながります。これは、開放隅角緑内障の治療に役立ちます。 分子標的は、β1およびβ2アドレナリン受容体であり、関与する経路は、アデニル酸シクラーゼ活性の阻害、環状AMP産生の減少に関連しています .

類似化合物との比較

類似化合物

プロプラノロール: 様々な心血管疾患に使用される別のβ遮断薬です。

チモロール: 緑内障の治療に使用されるβ遮断薬です。

ベタキソロール: 高血圧症と緑内障の治療に使用される選択的β1受容体遮断薬です.

独自性

ベフノロール塩酸塩は、他のβ遮断薬にはあまり見られない内在性交感神経刺激作用があるため、独特です。 この特性により、部分アゴニストとして作用し、アドレナリン受容体の遮断と刺激のバランスをとることができます .

特性

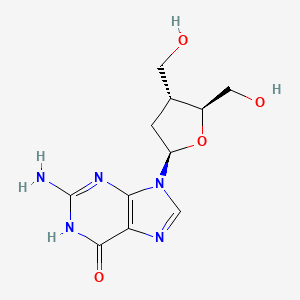

CAS番号 |

66717-59-7 |

|---|---|

分子式 |

C16H22ClNO4 |

分子量 |

327.80 g/mol |

IUPAC名 |

1-[7-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone;hydrochloride |

InChI |

InChI=1S/C16H21NO4.ClH/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14;/h4-7,10,13,17,19H,8-9H2,1-3H3;1H/t13-;/m0./s1 |

InChIキー |

TVVTWOGRPVJKDJ-ZOWNYOTGSA-N |

異性体SMILES |

CC(C)NC[C@@H](COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |

正規SMILES |

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。